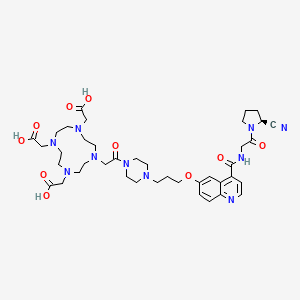
Unii-54MD7EU3MC
Übersicht
Beschreibung
Fibroblasten-Aktivierungs-Protein-Inhibitor-2 (FAPI-2) ist eine Verbindung, die entwickelt wurde, um das Fibroblasten-Aktivierungs-Protein (FAP) zu targeten, ein Typ-II-Membran-gebundenes Glykoprotein. FAP wird in Krebs-assoziierten Fibroblasten und aktivierten Fibroblasten an Wundheilungs- oder Entzündungsstellen überexprimiert. FAPI-2 ist Teil einer Klasse von theranostischen Radiopharmazeutika, die aufgrund ihrer Fähigkeit, spezifisch an FAP zu binden, vielversprechend in der Krebsdiagnostik und -behandlung sind .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von FAPI-2 beinhaltet die Verwendung eines N-(4-Chinolinoyl)-Gly-(2-Cyanopyrrolidin)-Gerüsts als enzymatischen Inhibitor . Die Herstellung von FAPI-2 umfasst in der Regel die folgenden Schritte:
Bildung des Chinolin-Gerüsts: Dies beinhaltet die Reaktion von 4-Chlorchinolin mit Glycin, um das N-(4-Chinolinoyl)glycin-Zwischenprodukt zu bilden.
Cyanopyrrolidin-Addition: Das Zwischenprodukt wird dann unter bestimmten Bedingungen mit 2-Cyanopyrrolidin umgesetzt, um die endgültige FAPI-2-Verbindung zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von FAPI-2 beinhaltet automatisierte Synthesetechniken, um eine hohe radiochemische Ausbeute und Reinheit zu gewährleisten. Zum Beispiel wurde das Modular Lab Eazy-System verwendet, um eine vollständig automatisierte Synthese von FAPI-Derivaten, einschließlich FAPI-2, mit hoher radiochemischer Ausbeute und Reinheit zu erreichen .
Chemische Reaktionsanalyse
Reaktionstypen
FAPI-2 durchläuft verschiedene chemische Reaktionen, darunter:
Bindungsreaktionen: FAPI-2 bindet spezifisch an das Fibroblasten-Aktivierungs-Protein auf Krebs-assoziierten Fibroblasten, was seine Verwendung in der gezielten Bildgebung und Therapie ermöglicht.
Häufige Reagenzien und Bedingungen
Radiomarkierungsreagenzien: Gallium-68-Chlorid oder Lutetium-177-Chlorid werden üblicherweise zur Radiomarkierung von FAPI-2 verwendet.
Reaktionsbedingungen: Die Radiomarkierung erfolgt in der Regel unter milden Bedingungen, wobei das Reaktionsgemisch für kurze Zeit auf etwa 95 °C erhitzt wird.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind radiomarkierte FAPI-2-Verbindungen wie [68Ga]Ga-FAPI-2 und [177Lu]Lu-FAPI-2, die für diagnostische Bildgebung und therapeutische Anwendungen eingesetzt werden .
Wissenschaftliche Forschungsanwendungen
FAPI-2 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Krebsdiagnostik und -behandlung: FAPI-2 wird in der PET-Bildgebung eingesetzt, um verschiedene Krebsarten zu erkennen und zu überwachen, darunter Brust-, Lungen- und Bauchspeicheldrüsenkrebs.
Kardiovaskuläre Bildgebung: FAPI-2 wurde wegen seines potenziellen Einsatzes in der Bildgebung von Herz-Kreislauf-Erkrankungen wie Arteriosklerose und Myokardinfarkt untersucht, da es in der Lage ist, aktivierte Fibroblasten in entzündetem Gewebe zu targeten.
Entzündungsbedingte Erkrankungen: FAPI-2 wird zur Bildgebung und Untersuchung von Entzündungszuständen wie Leberzirrhose und rheumatoider Arthritis eingesetzt.
Wirkmechanismus
FAPI-2 entfaltet seine Wirkung, indem es spezifisch an das Fibroblasten-Aktivierungs-Protein auf Krebs-assoziierten Fibroblasten und aktivierten Fibroblasten bindet. Diese Bindung ermöglicht die gezielte Abgabe von radiomarkierten Verbindungen in das Tumormikromilieu oder in entzündetes Gewebe. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören:
FAP-Bindung: FAPI-2 bindet an das aktive Zentrum des Fibroblasten-Aktivierungs-Proteins und hemmt seine enzymatische Aktivität.
Radiomarkierte Bildgebung: Die radiomarkierten FAPI-2-Verbindungen emittieren Positronen oder Gammastrahlen, die mit PET oder der Einzelphotonen-Emissions-Computertomographie (SPECT)-Bildgebung detektiert werden, um die Verteilung von FAP-exprimierenden Zellen zu visualisieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FAPI-2 involves the use of an N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold as an enzymatic inhibitor . The preparation of FAPI-2 typically includes the following steps:
Formation of the Quinoline Scaffold: This involves the reaction of 4-chloroquinoline with glycine to form the N-(4-quinolinoyl)glycine intermediate.
Cyanopyrrolidine Addition: The intermediate is then reacted with 2-cyanopyrrolidine under specific conditions to form the final FAPI-2 compound.
Industrial Production Methods
Industrial production of FAPI-2 involves automated synthesis techniques to ensure high radiochemical yield and purity. For example, the Modular Lab Eazy system has been used to achieve a fully automated synthesis of FAPI derivatives, including FAPI-2, with high radiochemical yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
FAPI-2 undergoes various chemical reactions, including:
Binding Reactions: FAPI-2 binds specifically to the fibroblast activation protein on cancer-associated fibroblasts, facilitating its use in targeted imaging and therapy.
Common Reagents and Conditions
Radiolabeling Reagents: Gallium-68 chloride or lutetium-177 chloride are commonly used for radiolabeling FAPI-2.
Reaction Conditions: Radiolabeling typically occurs under mild conditions, with the reaction mixture being heated to around 95°C for a short period.
Major Products
The major products formed from these reactions are radiolabeled FAPI-2 compounds, such as [68Ga]Ga-FAPI-2 and [177Lu]Lu-FAPI-2, which are used for diagnostic imaging and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
FAPI-2 has a wide range of scientific research applications, including:
Cancer Diagnosis and Treatment: FAPI-2 is used in PET imaging to detect and monitor various types of cancer, including breast, lung, and pancreatic cancers.
Cardiovascular Imaging: FAPI-2 has been investigated for its potential use in imaging cardiovascular diseases, such as atherosclerosis and myocardial infarction, due to its ability to target activated fibroblasts in inflamed tissues.
Inflammatory Diseases: FAPI-2 is used to image and study inflammatory conditions, including liver cirrhosis and rheumatoid arthritis.
Vergleich Mit ähnlichen Verbindungen
FAPI-2 ist Teil einer Familie von Fibroblasten-Aktivierungs-Protein-Inhibitoren, darunter FAPI-4 und FAPI-46. Im Vergleich zu diesen ähnlichen Verbindungen besitzt FAPI-2 einzigartige Eigenschaften:
Tumorretention: FAPI-2 hat eine höhere Washout-Rate im Vergleich zu FAPI-4, was es für die diagnostische Bildgebung besser geeignet macht.
Bindungsaffinität: FAPI-2 hat eine hohe Bindungsaffinität für das Fibroblasten-Aktivierungs-Protein, ähnlich wie andere FAPI-Verbindungen.
Liste ähnlicher Verbindungen
Eigenschaften
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56N10O10/c41-24-30-3-1-9-50(30)35(51)25-43-40(59)32-6-7-42-34-5-4-31(23-33(32)34)60-22-2-8-44-18-20-49(21-19-44)36(52)26-45-10-12-46(27-37(53)54)14-16-48(29-39(57)58)17-15-47(13-11-45)28-38(55)56/h4-7,23,30H,1-3,8-22,25-29H2,(H,43,59)(H,53,54)(H,55,56)(H,57,58)/t30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWOFMLXEOYIEP-PMERELPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56N10O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
836.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2370952-98-8 | |
| Record name | FAPI-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2370952988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FAPI-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54MD7EU3MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3349690.png)
![1H-1,2,3-Triazolo[4,5-f]quinoline](/img/structure/B3349699.png)
![1,3-Dioxolo[4,5-f]isoquinoline](/img/structure/B3349712.png)
![2H-[1,3]Dioxolo[4,5-H]isoquinoline](/img/structure/B3349717.png)
![Imidazo[5,1-a]isoquinoline](/img/structure/B3349720.png)
![Imidazo[1,2-a]quinoxaline](/img/structure/B3349733.png)
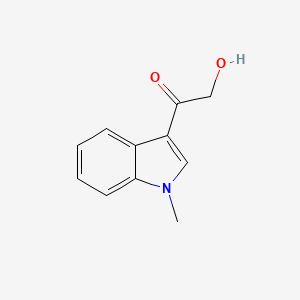
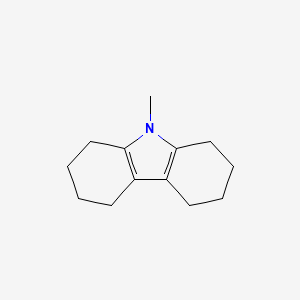

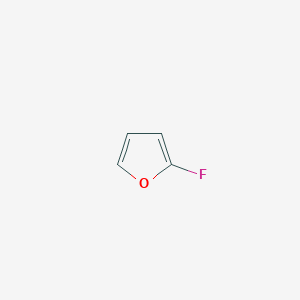
![1H-1,2,3-Triazolo[4,5-C]pyridin-1-amine](/img/structure/B3349757.png)
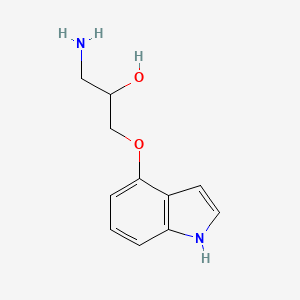
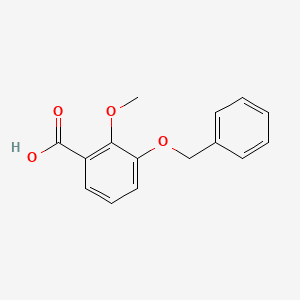
![(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B3349795.png)
